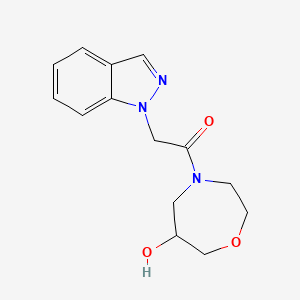

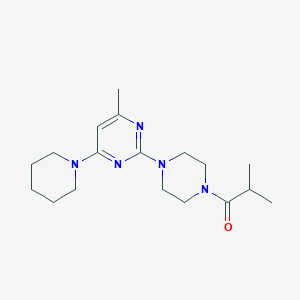

4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds such as 4-(benzyloxy)-1H-indazole involves multi-step reactions starting from basic organic precursors. For example, a synthesis route reported involves hydrogenation, acetylation, nucleophilic substitution, diazotization, and aminolysis, achieving a total yield of 76.3%. The structure of the synthesized compound is characterized by spectroscopic methods including FTIR, 1H NMR, and ESI-MS, indicating the effectiveness of the synthesis procedure (Tang Yan-feng, 2012).

Molecular Structure Analysis

Chemical Reactions and Properties

Rhodium(III)-catalyzed C-H activation and [4+3] annulation reactions are efficient methods for synthesizing oxazepines, a closely related compound class, highlighting the chemical reactivity and potential transformations of such heterocycles. These reactions feature C-C/C-N bond formations, demonstrating the versatility and reactivity of these compounds in synthetic chemistry (Pingping Duan et al., 2014).

Physical Properties Analysis

The physical properties of heterocyclic compounds such as solubility, melting point, and crystal structure are influenced by their molecular arrangement and intermolecular interactions. Studies on similar compounds show that their molecular organization alters in different solvents, affecting their physical properties and behaviors in solution (A. Matwijczuk et al., 2018).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- A phosphine-mediated method was developed for constructing 1,4-oxazepines, offering a route to synthetically useful and biologically active heterocycles. This method may be exploited for the preparation of interesting chiral ligands, potentially including compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol under mild conditions (François-Endelmond et al., 2010).

- Research on 4-(benzyloxy)-1H-indazole synthesis provided a five-step reaction route, showcasing the methodological advancements in synthesizing indazole derivatives. This synthesis route might offer insights into more complex structures such as 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol, demonstrating high yield and ease of handling (Yan-feng, 2012).

Biological Activities and Applications

- Novel Schiff bases and their copper(ii) complexes derived from similar heterocyclic structures showed very strong cytotoxic activity against human colon adenocarcinoma cell lines, suggesting potential cancer therapy applications. Such findings highlight the importance of exploring the bioactivity of compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol (Bacher et al., 2019).

- Studies on benzoxazine-fused triazoles as potential diuretic agents also point to the diverse therapeutic potentials of structurally complex heterocycles, underscoring the relevance of investigating compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol in drug discovery (Ravikumar et al., 2012).

Structural and Mechanistic Insights

- The synthesis and structural study of tetrahydroindazolones provided insights into the characterization of indazole derivatives, which are crucial for understanding the chemical behavior and potential applications of compounds like 4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol. This research could aid in the development of new materials or pharmaceuticals (Claramunt et al., 2006).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(6-hydroxy-1,4-oxazepan-4-yl)-2-indazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c18-12-8-16(5-6-20-10-12)14(19)9-17-13-4-2-1-3-11(13)7-15-17/h1-4,7,12,18H,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKHGIYYCRXAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1C(=O)CN2C3=CC=CC=C3C=N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-indazol-1-ylacetyl)-1,4-oxazepan-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)

![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)